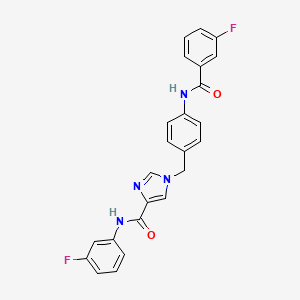![molecular formula C13H17N5O B2913123 6'-amino-1,3'-dimethyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 401578-26-5](/img/structure/B2913123.png)
6'-amino-1,3'-dimethyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-step process. One common method includes the reaction of hydrazines, ethyl acetoacetate, isatins, and malononitrile or ethyl cyanoacetate in the presence of piperidine and triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of aqueous media and environmentally friendly catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical sensors
作用機序
The mechanism of action of 6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
類似化合物との比較
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Similar spiro structure but with different substituents.
Pyrrolopyrazine derivatives: Share the pyrazole core but differ in the attached functional groups.
Uniqueness
6’-amino-1,3’-dimethyl-1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific spiro linkage and the presence of both amino and cyano groups.
特性
IUPAC Name |
6-amino-1',3-dimethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-8-10-12(17-16-8)19-11(15)9(7-14)13(10)3-5-18(2)6-4-13/h3-6,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAIOZHGMHVUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)


![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)



![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
![(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide](/img/structure/B2913059.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2913061.png)
![N-{2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide](/img/structure/B2913063.png)
